(-)-beta-phellandrene CAS 6153-17-9 chemical properties
(-)-beta-phellandrene CAS 6153-17-9 chemical properties
An In-depth Technical Guide to the Chemical Properties of (-)-β-Phellandrene (CAS 6153-17-9)
Foreword
This technical guide provides a comprehensive overview of the chemical and physical properties of (-)-β-phellandrene, a naturally occurring cyclic monoterpene. As a key constituent of numerous essential oils, its distinct aroma and chemical reactivity make it a molecule of significant interest to researchers in natural products, fragrance science, and chemical synthesis. This document is intended for scientists and professionals in research and drug development, offering in-depth data and field-proven insights into its characterization and handling.
Molecular Identity and Physical Characteristics
(-)-β-Phellandrene is a p-menthane-based monoterpene characterized by an exocyclic double bond, which distinguishes it from its isomer, α-phellandrene, where both double bonds are endocyclic.[1][2] This structural nuance is critical to its unique chemical behavior and physical properties. The levorotatory enantiomer, designated as (-)-β-phellandrene, has the (R) configuration at its chiral center.[3]
Core Identifiers and Nomenclature
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IUPAC Name: (6R)-3-methylidene-6-propan-2-ylcyclohexene[3]
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CAS Number: 6153-17-9[3]
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Molecular Formula: C₁₀H₁₆[3]
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Synonyms: (-)-p-Mentha-1(7),2-diene, L-β-Phellandrene, (R)-3-isopropyl-6-methylenecyclohexene[3][4]
Physicochemical Properties
(-)-β-Phellandrene is a colorless to pale yellow liquid, practically insoluble in water but miscible with organic solvents like ether.[1][5] Its aroma is described as peppery-minty with slightly citrusy and woody notes.[2][6][7]
| Property | Value | Source(s) |
| Molecular Weight | 136.23 g/mol | [3][8] |
| Appearance | Colorless to pale yellow liquid | [1][9] |
| Odor | Peppery, minty, terpenic, slightly citrusy | [1][2][6] |
| Boiling Point | 171-174 °C at 760 mmHg | [1][8] |
| Melting Point | -90 °C | [6] |
| Density | ~0.85 g/cm³ at 20°C | [6][8] |
| Refractive Index | ~1.4800 at 20°C | [5][8] |
| Specific Optical Rotation ([α]D) | -51.9° at 20°C | [8] |
| Vapor Pressure | 1.573 mmHg at 25°C (est.) | [1] |
| Flash Point | 43.89 °C (111.00 °F) | [1] |
| Water Solubility | 2.452 mg/L at 25°C (est.) | [1] |
| logP (o/w) | ~3.4 | [3][4] |
Spectroscopic and Chromatographic Profile
Accurate identification of β-phellandrene, particularly in complex matrices like essential oils, requires advanced analytical techniques. Its co-elution with other terpenes such as limonene and p-cymene presents a significant analytical challenge.[7]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is commonly used for identification in conjunction with gas chromatography. The mass spectrum of β-phellandrene shows a molecular ion (M⁺) peak at m/z 136, corresponding to its molecular weight. A characteristic fragmentation pattern is observed, though it shares similarities with other monoterpenes.[8][10]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Key absorptions for β-phellandrene include C-H stretching from the alkyl and vinyl groups, and characteristic C=C stretching frequencies for the endocyclic and exocyclic double bonds.[11]
Gas Chromatography (GC)
Kovats Retention Indices (RI) are crucial for the tentative identification of volatile compounds. The RI for β-phellandrene varies depending on the stationary phase of the GC column but is typically reported in the range of 1026-1032 on standard non-polar columns.[3][12] For unambiguous quantification, especially in complex mixtures, two-dimensional gas chromatography (GCxGC) combined with time-of-flight mass spectrometry (TOF-MS) is recommended due to its superior separatory power.[7]
Natural Occurrence and Biosynthesis
Natural Sources
(-)-β-Phellandrene is a constituent of many essential oils. It has been isolated from the oil of water fennel (Phellandrium aquaticum), Canada balsam, and various Pinus and Eucalyptus species.[2][8][9] It is also found in the essential oils of angelica, lavender, and cannabis.[8][9][13]
Biosynthesis Pathway
The biosynthesis of phellandrenes in plants proceeds through the mevalonate (MVA) pathway.[2][9] The process begins with the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) to form geranyl pyrophosphate (GPP). GPP then undergoes cyclization to form a menthyl carbocation. A subsequent hydride shift creates a more stable allylic carbocation, which can then undergo an elimination reaction at one of two positions to yield either α-phellandrene or β-phellandrene.[2][9][13]
Caption: Biosynthesis of phellandrene isomers from GPP.
Chemical Reactivity and Synthetic Utility
The two double bonds in β-phellandrene are the centers of its chemical reactivity. The exocyclic double bond, in particular, is susceptible to a variety of chemical transformations.
-
Peroxide Formation: Like other terpenes with conjugated diene systems, β-phellandrene can form explosive peroxides upon exposure to air and light over time. This is a critical safety consideration for its storage and handling.[2]
-
Hydrochlorination: It undergoes reactions like hydrochlorination, which can be a precursor step for the synthesis of other terpenoids such as piperitol.[2]
Protocol: GC-MS Analysis of (-)-β-Phellandrene in Essential Oils
This protocol outlines a standardized methodology for the identification and semi-quantification of (-)-β-phellandrene in a complex essential oil matrix.
Experimental Workflow
Caption: Standard workflow for GC-MS analysis of terpenes.
Step-by-Step Methodology
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Sample Preparation:
-
Prepare a 1% (v/v) solution of the essential oil in a high-purity volatile solvent such as n-hexane or ethyl acetate.
-
Vortex the solution to ensure homogeneity.
-
If available, prepare a calibration curve using a certified reference standard of (-)-β-phellandrene.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Set to 250°C with a split ratio of 100:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is typically suitable.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 3°C/min to 240°C, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
-
-
Data Analysis:
-
Process the resulting chromatogram to identify peaks.
-
Compare the mass spectrum of the peak of interest with a reference library (e.g., NIST, Wiley).[10]
-
Calculate the Kovats Retention Index (RI) for the peak and compare it to published values for β-phellandrene on the same or similar GC column phase.[12]
-
Quantify using the peak area relative to an internal standard or by using the external standard calibration curve.
-
Safety and Handling
-
Toxicity: β-Phellandrene may act as a neurotoxin in cases of acute solvent exposure.[8]
-
Hypersensitivity: It has been identified as a potential skin sensitizer, particularly in products containing turpentine oil.[8]
-
Storage: Due to the risk of peroxide formation, it should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2]
Conclusion
(-)-β-Phellandrene is a chemically significant monoterpene with well-defined physical and spectroscopic properties. Its correct identification and quantification, particularly within complex natural extracts, necessitate the use of high-resolution analytical techniques like GC-MS, with GCxGC being the gold standard for resolving co-eluting isomers. A thorough understanding of its reactivity, especially its propensity for oxidation, is paramount for its safe handling and application in research and industry.
References
-
PubChem. (n.d.). Beta-Phellandrene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (-)-beta-Phellandrene. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). beta-phellandrene. Retrieved from [Link]
-
Scent.vn. (n.d.). (-)-beta-Phellandrene (CAS 6153-17-9). Retrieved from [Link]
-
FooDB. (2011, June 9). Showing Compound (-)-beta-Phellandrene (FDB021860). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of «beta»-Phellandrene (CAS 555-10-2). Retrieved from [Link]
-
NIST. (n.d.). β-Phellandrene IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Phellandrene. Retrieved from [Link]
-
NP-MRD. (2022, March 10). Showing NP-Card for beta-Phellandrene (NP0044928). Retrieved from [Link]
-
NIST. (n.d.). β-Phellandrene Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). β-Phellandrene Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. beta-phellandrene, 555-10-2 [thegoodscentscompany.com]
- 2. Phellandrene - Wikipedia [en.wikipedia.org]
- 3. (-)-beta-Phellandrene | C10H16 | CID 443161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. beta-Phellandrene [drugfuture.com]
- 6. Beta Phellandrene Manufacturer & Suppliers |ELAROMA-bPD - Elchemy [elchemy.com]
- 7. abstraxtech.com [abstraxtech.com]
- 8. Beta-Phellandrene | C10H16 | CID 11142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound (-)-beta-Phellandrene (FDB021860) - FooDB [foodb.ca]
- 10. β-Phellandrene [webbook.nist.gov]
- 11. β-Phellandrene [webbook.nist.gov]
- 12. β-Phellandrene [webbook.nist.gov]
- 13. NP-MRD: Showing NP-Card for beta-Phellandrene (NP0044928) [np-mrd.org]
